molecular formula C10H14O2 B13255545 4-(But-2-yn-1-yl)oxane-4-carbaldehyde

4-(But-2-yn-1-yl)oxane-4-carbaldehyde

Cat. No.: B13255545
M. Wt: 166.22 g/mol
InChI Key: DQARFQSAHLCUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-2-yn-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of an oxane ring substituted with a but-2-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-yn-1-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with but-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-yn-1-yl)oxane-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 4-(But-2-yn-1-yl)oxane-4-carboxylic acid

    Reduction: 4-(But-2-yn-1-yl)oxane-4-methanol

    Substitution: Various substituted oxane derivatives depending on the nucleophile used

Scientific Research Applications

4-(But-2-yn-1-yl)oxane-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may involve its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored as a potential lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(But-2-yn-1-yl)oxane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The but-2-yn-1-yl group may also participate in interactions with hydrophobic pockets in proteins, influencing their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-2-yn-1-yl)oxane-4-carbaldehyde is unique due to the presence of both an oxane ring and a but-2-yn-1-yl group. This combination of structural features imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-but-2-ynyloxane-4-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h9H,4-8H2,1H3

InChI Key

DQARFQSAHLCUPI-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCOCC1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.